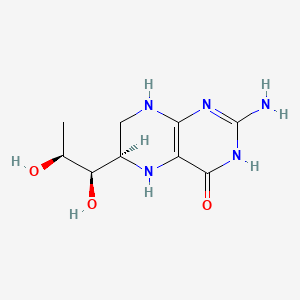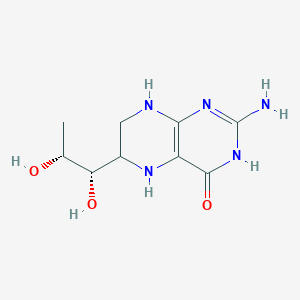
TMPyP4 tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly used as a photosensitizer and a modulator of nucleic acid secondary structure stability . This compound has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TMPyP4 tosylate typically involves the reaction of pyridine with formaldehyde and pyrrole under acidic conditions to form the porphyrin core. This core is then methylated to introduce the N-methyl groups. The final step involves the tosylation of the compound to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to obtain the final product .
化学反応の分析
Types of Reactions
TMPyP4 tosylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: The compound can be reduced to form reduced porphyrin derivatives.
Substitution: This compound can undergo substitution reactions where the tosylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various porphyrin derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
科学的研究の応用
TMPyP4 tosylate has a wide range of scientific research applications:
作用機序
The mechanism of action of TMPyP4 tosylate involves its ability to stabilize nucleic acid secondary structures, such as G-quadruplexes. This stabilization can inhibit the activity of enzymes like telomerase, which is crucial for the proliferation of cancer cells . Additionally, this compound can inhibit acetylcholinesterase activity, which has implications in neurological research . The compound’s interaction with DNA and RNA can modulate gene expression and influence various cellular processes .
類似化合物との比較
Similar Compounds
TMPyP4 chloride: Similar to TMPyP4 tosylate but with chloride as the counter ion.
TMPyP3: A porphyrin compound with three N-methyl groups.
Uniqueness
This compound is unique due to its high specificity for G-quadruplex structures and its ability to stabilize nucleic acid secondary structures more effectively than its analogs. This makes it particularly valuable in research focused on DNA and RNA interactions, as well as in the development of therapeutic agents targeting nucleic acid structures .
特性
分子式 |
C51H45N8O3S+3 |
|---|---|
分子量 |
850.0 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37N8.C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);2-5H,1H3,(H,8,9,10)/q+3; |
InChIキー |
LZWDWCBCNUIVSC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)


![N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride](/img/structure/B10752281.png)


![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)
![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)
![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)

![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

